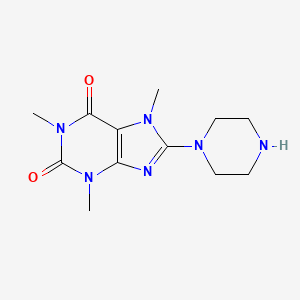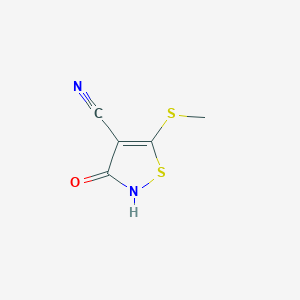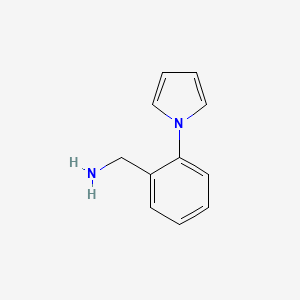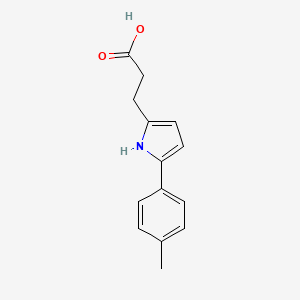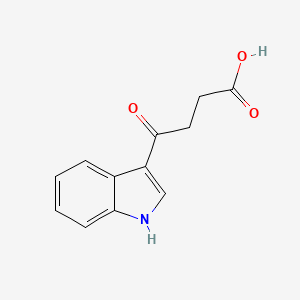
4-(1H-indol-3-yl)-4-oxobutanoic acid
Descripción general
Descripción
4-(1H-indol-3-yl)-4-oxobutanoic acid is a compound that features an indole ring, which is a structure of significant interest in medicinal chemistry due to its presence in many biologically active molecules. The indole ring is substituted at the 3-position, indicating that the compound may have unique chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related 4-substituted 2,4-dioxobutanoic acids has been reported, where lipophilic substituents were introduced to create potent inhibitors of glycolic acid oxidase . Although the specific synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis. For instance, the synthesis of indolyl substituted 4-oxobut-2-enoic acids has been described, which could serve as a starting point for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of a related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was confirmed using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of 4-(1H-indol-3-yl)-4-oxobutanoic acid. The vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential map of the related compound were also studied, which could provide insights into the electronic properties of 4-(1H-indol-3-yl)-4-oxobutanoic acid .
Chemical Reactions Analysis
The compound's reactivity can be inferred from similar structures, such as the aza-Michael addition reactions performed with substituted 4-hetereoaryl-4-oxobut-2-enoic acids . These reactions could potentially be applicable to 4-(1H-indol-3-yl)-4-oxobutanoic acid, allowing for the creation of multifunctional homotryptophan analogues. Additionally, the thioacetalization of carbonyl compounds using a related 3-oxobutanoic acid derivative suggests that 4-(1H-indol-3-yl)-4-oxobutanoic acid could participate in similar selective reactions .
Physical and Chemical Properties Analysis
The physical properties, such as thermal stability and melting point, of a semi-organometallic nonlinear optical crystal incorporating a related 4-oxobutanoic acid derivative, were characterized . These properties are crucial for practical applications and could be relevant to 4-(1H-indol-3-yl)-4-oxobutanoic acid if it were to be used in similar applications. The dielectric properties and surface morphology of the crystal were also studied, which could be compared to those of 4-(1H-indol-3-yl)-4-oxobutanoic acid if it were to be crystallized .
Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Design
4-(1H-indol-3-yl)-4-oxobutanoic acid has been used as a precursor in the synthesis of various compounds with potential therapeutic applications. One study describes its transformation into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. These derivatives were then used to synthesize novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, showing potent in vitro inhibitory potential against urease enzyme, suggesting their use in drug designing programs (Nazir et al., 2018).
Antitumor Activities
A study investigating the effects and mechanisms of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives on tumor cells showed that these compounds, particularly compound 3l, exhibited significant inhibitory effect and selectivity against A549/DDP cells. This suggests the potential of such derivatives in developing new multi-drug resistant anti-tumor drugs (Yang, Liang, & Liu, 2023).
Anxiolytic Potential
Research on the structure of a dipeptoid containing 4-(1H-indol-3-yl)-4-oxobutanoic acid indicated its potential as a highly potent anxiolytic compound. This finding could be relevant for the development of new treatments for anxiety disorders (Debaerdemaeker, Heigl, & Steiner, 1993).
Computational Analysis in Inhibitor Study
A computational analysis studying the inhibition mechanism of Notum, an enzyme involved in Wnt signaling pathway modulation, utilized derivatives of 4-(indolin-1-yl)-4-oxobutanoic acid as irreversible inhibitors. This study provides insights into both the inhibition and catalytic mechanisms of Notum, relevant for therapeutic strategies against diseases like osteoporosis, cancer, and Alzheimer’s (Yildiz & Yildiz, 2022).
Direcciones Futuras
The future directions for research on 4-(1H-indol-3-yl)-4-oxobutanoic acid are promising. The compound has been extensively explored as a potential anti-tubercular agent . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUOPJQCFYTMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352597 | |
| Record name | Indole-3-(4'-oxo)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)-4-oxobutanoic acid | |
CAS RN |
835-45-0 | |
| Record name | Indole-3-(4'-oxo)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 835-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




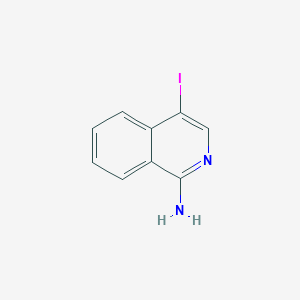


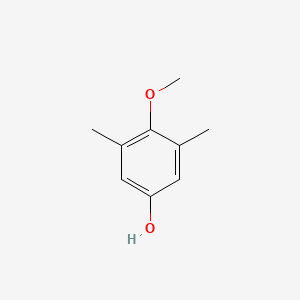
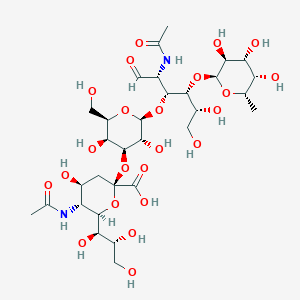
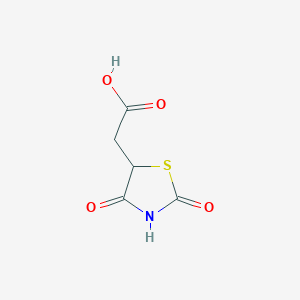
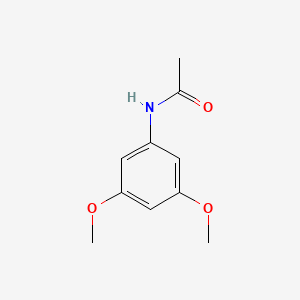
![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)
![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)
